Sodium 7-acetamidonaphthalene-1-sulphonate

Dye intermediate synthesis Regiochemistry Azo coupling

Select this 1-sulfonate/7-acetamido regioisomer for precise coupling reactivity in azo dye synthesis—distinct from 5- and 6-acetamido isomers and hydroxyl-bearing acetyl J-acid. The absence of an ortho-hydroxyl directing group prevents unwanted activation pathways. Certified ≥98% purity supports enzyme inhibition studies and analytical reference standard use. Sodium salt form offers handling advantages over the free acid. Verify coupling compatibility with your specific diazonium salt. Request a quote for bulk or R&D quantities.

Molecular Formula C12H10NNaO4S
Molecular Weight 287.27 g/mol
CAS No. 84029-48-1
Cat. No. B12643936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 7-acetamidonaphthalene-1-sulphonate
CAS84029-48-1
Molecular FormulaC12H10NNaO4S
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=CC=C2S(=O)(=O)[O-])C=C1.[Na+]
InChIInChI=1S/C12H11NO4S.Na/c1-8(14)13-10-6-5-9-3-2-4-12(11(9)7-10)18(15,16)17;/h2-7H,1H3,(H,13,14)(H,15,16,17);/q;+1/p-1
InChIKeyWFBFTGQODPJLSG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 7-acetamidonaphthalene-1-sulphonate (CAS 84029-48-1) – Chemical Identity and Procurement Baseline


Sodium 7-acetamidonaphthalene-1-sulphonate (CAS 84029-48-1, EINECS 281-720-4) is a sulfonated naphthalene derivative with molecular formula C₁₂H₁₀NNaO₄S and molecular weight 287.27 g/mol . It features a sulfonate group at the naphthalene 1-position and an acetamido group at the 7-position . The compound is commercially available at a typical purity of 98.0% [1] and is listed under synonyms including sodium 7-acetamido-1-naphthalenesulfonate and 7-(acetylamino)-1-naphthalenesulfonic acid sodium salt . Its primary documented applications span dye intermediate synthesis and biochemical research as an enzyme inhibition probe [2].

Why Sodium 7-acetamidonaphthalene-1-sulphonate Cannot Be Replaced by Generic Naphthalene Sulfonate Analogs


Substitution among naphthalene sulfonate derivatives is non-trivial due to the precise regiochemical arrangement of functional groups. Sodium 7-acetamidonaphthalene-1-sulphonate bears the acetamido substituent at the 7-position and the sulfonate at the 1-position—a regiochemical pattern distinct from isomers such as sodium 5-acetamidonaphthalene-1-sulfonate or sodium 6-acetamidonaphthalene-2-sulfonate [1]. This specific orientation governs the compound's electronic distribution, hydrogen-bonding capacity (1 donor, 4 acceptors), and topological polar surface area (94.7 Ų) , parameters that directly influence coupling reactivity in azo dye synthesis and target binding in biochemical assays. Furthermore, the absence of a hydroxyl group distinguishes it from 7-acetamido-4-hydroxy-2-naphthalenesulfonic acid (acetyl J-acid), which participates in different coupling pathways due to the additional hydroxy directing group . Generic substitution without verifying regiochemical and functional-group equivalence risks altered reaction yields, shifted spectrophotometric properties, and loss of biological target engagement.

Quantitative Differentiation Evidence for Sodium 7-acetamidonaphthalene-1-sulphonate


Regiochemical Identity: 1-Sulfonate / 7-Acetamido Substitution Pattern Versus Positional Isomers

The target compound is defined by the 1-sulfonate / 7-acetamido substitution pattern on the naphthalene ring. This is unambiguously confirmed by the IUPAC name 'sodium 7-acetamidonaphthalene-1-sulfonate' and the InChIKey WFBFTGQODPJLSG-UHFFFAOYSA-M . In contrast, the positional isomer sodium 5-acetamidonaphthalene-1-sulfonate (CID 23700123) bears the acetamido group at position 5, yielding a different InChIKey (WCWOBTFVXVDBEM-UHFFFAOYSA-M) and distinct computed properties including a higher complexity score (420 vs. the implicit complexity of the 7-isomer) [1]. This regiochemical difference alters the electronic environment of the naphthalene ring and consequently the compound's reactivity as a coupling component in azo dye formation. No head-to-head comparative reactivity study between these specific isomers was identified in the available literature.

Dye intermediate synthesis Regiochemistry Azo coupling

Absence of Hydroxyl Group: Differentiation from Acetyl J-Acid (7-Acetamido-4-hydroxy-2-naphthalenesulfonic Acid)

Sodium 7-acetamidonaphthalene-1-sulphonate (C₁₂H₁₀NNaO₄S, MW 287.27) lacks a hydroxyl substituent on the naphthalene ring, distinguishing it fundamentally from 7-acetamido-4-hydroxy-2-naphthalenesulfonic acid (acetyl J-acid, C₁₂H₁₁NO₅S, MW 281.28) . The hydroxyl group in acetyl J-acid serves as an activating/directing group for electrophilic substitution at the ortho position, making it a preferred coupling component for reactive dye synthesis (e.g., Reactive Orange 78) [1]. The target compound, lacking this hydroxyl, is expected to exhibit different regioselectivity in diazo coupling reactions and cannot serve as a direct substitute in synthetic protocols optimized for acetyl J-acid. No quantitative comparative yield or selectivity data between these two compounds were found in the available literature.

Dye intermediate Functional group Coupling reactivity

Commercial Purity Benchmark: 98.0% Minimum Assay

Commercially sourced sodium 7-acetamidonaphthalene-1-sulphonate is listed with a purity specification of 98.0% [1]. This purity level is consistent with technical-grade dye intermediates and compares to the 95% purity listed for the related compound 4-acetamidonaphthalene-1-sulfonyl chloride (CAS 5690-20-0) . For the free acid form (7-acetamidonaphthalene-1-sulfonic acid, CAS 89047-90-5), no explicit purity specification was identified in the searched sources. The 98.0% assay provides a procurement benchmark for quality verification, though no comparative lot-to-lot consistency data or impurity profiling studies were found.

Procurement specification Purity Quality control

Synthetic Route: Solid-Phase Acetylation of 7-Amino-1-naphthalenesulfonic Acid

The preparation of 7-acetamidonaphthalene-1-sulfonic acid (the free acid form, CAS 89047-90-5) is described in the patent literature via acetylation of 7-amino-1-naphthalenesulfonic acid [1]. European Patent EP0168680A1 discloses a solid-phase acylation method applicable to aminosulfonic acids including 7-amino-1-naphthalenesulfonic acid, using acetic anhydride under controlled conditions . The sodium salt (target compound) is obtained by subsequent neutralization. This synthetic accessibility via a patented solid-phase route contrasts with solution-phase methods used for hydroxylated analogs (e.g., acetyl J-acid, which requires additional protection/deprotection steps for the hydroxyl group). No quantitative yield comparison between solid-phase and solution-phase methods for this specific compound was identified.

Synthesis Process chemistry Solid-phase acylation

Recommended Application Scenarios for Sodium 7-acetamidonaphthalene-1-sulphonate Based on Evidence


Azo Dye Intermediate Requiring 1-Sulfonate / 7-Acetamido Regiochemistry

This compound is suitable as a coupling component in azo dye synthesis where the specific 1-sulfonate / 7-acetamido orientation is required for the desired chromophoric properties. Its lack of a hydroxyl directing group differentiates it from acetyl J-acid , making it appropriate for synthetic schemes where ortho-hydroxyl activation is not desired. Users should verify coupling position compatibility with their specific diazonium salt, as the acetamido group is a weaker activating group than hydroxyl.

Biochemical Probe for Enzyme Inhibition Studies Involving Naphthalene Sulfonate Binding Sites

Sodium 7-acetamidonaphthalene-1-sulphonate has been cited as a biochemical research tool for enzyme inhibition studies, particularly where naphthalene sulfonate scaffolds are known to interact with nucleotide-binding or substrate-recognition pockets [1]. The 98.0% commercial purity [2] supports its use in biochemical assays, though users should independently verify activity against their specific target enzyme and include appropriate comparator compounds (e.g., the 5-acetamido isomer) to establish structure-activity relationships.

Reference Standard for Regiochemical Identity Verification in Naphthalene Sulfonate Libraries

The unambiguous structural identity of this compound (InChIKey WFBFTGQODPJLSG-UHFFFAOYSA-M) makes it a suitable reference standard for analytical method development targeting naphthalene sulfonate positional isomers. Its distinct chromatographic and spectroscopic profile can serve as a benchmark for distinguishing the 7-acetamido isomer from the 5-acetamido and 6-acetamido positional isomers in quality control or forensic analysis settings.

Process Chemistry Development Leveraging Solid-Phase Acetylation Methodology

For laboratories developing scalable synthesis routes, the availability of a patented solid-phase acetylation method (EP0168680A1) [3] offers a starting point for process optimization. The sodium salt form may offer handling advantages over the free acid (CAS 89047-90-5) in terms of hygroscopicity and ease of formulation into aqueous reaction mixtures, though comparative stability data between the salt and free acid forms were not identified in the available literature.

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